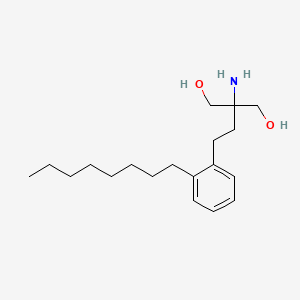
ortho-Fingolimod
Overview
Description
Ortho-Fingolimod, also known as FTY720, is a synthetic analog of sphingosine, a naturally occurring lipid. It was initially developed as an immunosuppressant and later approved by the Food and Drug Administration (FDA) in 2010 for the treatment of relapsing-remitting multiple sclerosis (RRMS). This compound is a sphingosine 1-phosphate (S1P) receptor modulator that exerts its effects by binding to S1P receptors, thereby influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ortho-Fingolimod involves several key steps. The starting material is typically 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol. The synthesis process includes the following steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with an alkyl halide to introduce the octyl group.
Reduction: The intermediate product is then subjected to reduction reactions to form the desired diol structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ortho-Fingolimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its phosphorylated derivative, this compound-phosphate.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different functional groups to the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include this compound-phosphate, various substituted derivatives, and reduced forms of this compound .
Scientific Research Applications
Ortho-Fingolimod has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sphingosine analogs and their interactions with S1P receptors.
Biology: this compound is utilized to investigate cellular signaling pathways and immune cell trafficking.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Ortho-Fingolimod exerts its effects by binding to S1P receptors, particularly S1P1, S1P3, S1P4, and S1P5. This binding leads to the internalization and degradation of these receptors, resulting in the sequestration of lymphocytes in lymphoid tissues. Consequently, the number of circulating lymphocytes is reduced, which helps in controlling autoimmune responses. Additionally, this compound influences various signaling pathways, including those involved in cell survival, proliferation, and migration .
Comparison with Similar Compounds
Similar Compounds
Siponimod: Another S1P receptor modulator with a similar mechanism of action but different receptor selectivity.
Ozanimod: A newer S1P receptor modulator with improved selectivity and safety profile.
Ponesimod: An S1P1 receptor modulator with a distinct pharmacokinetic profile
Uniqueness of Ortho-Fingolimod
This compound is unique due to its broad receptor binding profile and its ability to modulate multiple S1P receptor subtypesAdditionally, this compound’s well-established safety and efficacy profile make it a valuable compound in both clinical and research settings .
Properties
IUPAC Name |
2-amino-2-[2-(2-octylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-10-17-11-8-9-12-18(17)13-14-19(20,15-21)16-22/h8-9,11-12,21-22H,2-7,10,13-16,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULGKFFCMLIYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1CCC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)

![(3S,6S)-6-[2-[[(2S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B601764.png)


![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)

